molecular formula C28H26N2O4 B2592363 Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114648-50-8

Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No. B2592363
M. Wt: 454.526
InChI Key: MTQRVFODNLAUBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). It also has an ethoxy group (-OCH2CH3), an amino group (-NH2), and a carboxylate ester group (-COO-). These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, the carboxylate ester group could undergo hydrolysis or transesterification, and the aromatic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Bismuth-catalyzed Arylation of Ethyl Glyoxylate with Aniline

Specific Scientific Field

Organic Chemistry, Amino Acid Synthesis

Summary of the Application

This research focuses on the synthesis of glycine derivatives using ethyl glyoxylate, aniline, and its derivatives catalyzed by bismuth salts . Glycine derivatives are an essential non-proteinogenic class of amino acids .

Methods of Application or Experimental Procedures

The reaction scheme involves the use of mild, non-toxic, and commercially viable reagents. The synthesized moieties were characterized by ESI-MASS, 1 H-NMR, 13 C-NMR, and XRD techniques .

Results or Outcomes

The target glycine derivatives were successfully obtained with a maximum yield of 87%. The reaction is very green as water is the only byproduct .

Therapeutic Importance of Synthetic Thiophene

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Methods of Application or Experimental Procedures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Results or Outcomes

Thiophene derivatives have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions .

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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonists

Specific Scientific Field

Pharmacology, Drug Discovery

Summary of the Application

This research focuses on the discovery and in vivo efficacy of Trace Amine-Associated Receptor 1 (TAAR1) agonists . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoaminergic neurotransmission .

Methods of Application or Experimental Procedures

The research involves the deprotonation of a compound with sodium hydride to generate an ylide. The reaction of this ylide with N-Boc-piperidone gave the nitrile .

Results or Outcomes

The nitrile was successfully synthesized with an 82% yield . This research contributes to the development of new drugs targeting TAAR1, which could have implications for the treatment of various neurological and psychiatric disorders .

Antimicrobial Activity of Thiophene Derivatives

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

Thiophene derivatives have been found to possess antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents .

Methods of Application or Experimental Procedures

The research involves the synthesis of various thiophene derivatives and testing their antimicrobial activity against a range of bacterial and fungal strains .

Results or Outcomes

The results of this research could contribute to the development of new antimicrobial drugs . However, further research is needed to fully understand the potential of these compounds .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices. Specific safety data for this compound was not available in my search.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential medicinal properties, given the presence of a quinoline ring, which is found in many pharmaceuticals. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-10-11-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-13-18(2)12-19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQRVFODNLAUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

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